molecular formula C20H18N2O5 B5913907 4-hydroxy-2-oxo-N-[2-[(2-phenylacetyl)amino]ethyl]chromene-3-carboxamide

4-hydroxy-2-oxo-N-[2-[(2-phenylacetyl)amino]ethyl]chromene-3-carboxamide

Cat. No.: B5913907
M. Wt: 366.4 g/mol
InChI Key: ADVXKGDRKVLUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-2-oxo-N-[2-[(2-phenylacetyl)amino]ethyl]chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-N-[2-[(2-phenylacetyl)amino]ethyl]chromene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-oxo-N-[2-[(2-phenylacetyl)amino]ethyl]chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

4-hydroxy-2-oxo-N-[2-[(2-phenylacetyl)amino]ethyl]chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-N-[2-[(2-phenylacetyl)amino]ethyl]chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide
  • 4-hydroxy-2-oxo-N-phenylchromene-3-carboxamide
  • 4-hydroxy-2-keto-N-phenyl-chromene-3-carboxamide

Uniqueness

4-hydroxy-2-oxo-N-[2-[(2-phenylacetyl)amino]ethyl]chromene-3-carboxamide is unique due to its specific structural features, such as the presence of the phenylacetyl and aminoethyl groups. These groups confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-hydroxy-2-oxo-N-[2-[(2-phenylacetyl)amino]ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c23-16(12-13-6-2-1-3-7-13)21-10-11-22-19(25)17-18(24)14-8-4-5-9-15(14)27-20(17)26/h1-9,24H,10-12H2,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVXKGDRKVLUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCNC(=O)C2=C(C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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